Tris[4'-(2-thienyl)-4-biphenylyl]amine
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Overview
Description
Tris[4’-(2-thienyl)-4-biphenylyl]amine: is an organic compound with the molecular formula C48H33NS3 . It is known for its unique structure, which includes three biphenyl groups each substituted with a thiophene ring. This compound is primarily used in materials science, particularly in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Mechanism of Action
Target of Action
Tris[4’-(2-thienyl)-4-biphenylyl]amine is primarily used in the field of material science, particularly in the development of electronic materials . It serves as a key component in the fabrication of Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) . Its primary targets are therefore the electronic pathways within these devices.
Mode of Action
The compound interacts with its targets by facilitating electron transport. As a hole-transporting material (HTM) in OLEDs and a donor material in OPVs, it plays a crucial role in the movement of charge carriers .
Biochemical Pathways
It contributes to the overall efficiency of these devices by enhancing charge transport .
Pharmacokinetics
Its properties such as purity, molecular weight, and melting point are critical for its function in electronic devices .
Result of Action
The use of Tris[4’-(2-thienyl)-4-biphenylyl]amine in electronic devices results in enhanced performance. In OLEDs, it improves light emission, while in OPVs, it enhances solar energy conversion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris[4’-(2-thienyl)-4-biphenylyl]amine typically involves the reaction of 4-bromo-2-thiophenylboronic acid with 4-biphenylamine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: Tris[4’-(2-thienyl)-4-biphenylyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form radical cations, which are useful in the study of charge transport properties in organic materials.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and iodine (I2).
Major Products:
Oxidation: Radical cations and other oxidized derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Tris[4’-(2-thienyl)-4-biphenylyl]amine is widely used in the development of organic semiconductors. Its unique electronic properties make it an excellent candidate for use in OLEDs and OPVs .
Biology and Medicine:
Industry: In addition to its use in electronic devices, this compound is also used in the production of electrochromic devices, which change color in response to an electric current .
Comparison with Similar Compounds
Tris(4-biphenylyl)amine: Similar structure but without the thiophene rings.
Tris(4-(2-thienyl)phenyl)amine: Similar structure but with phenyl groups instead of biphenyl groups.
Uniqueness: Tris[4’-(2-thienyl)-4-biphenylyl]amine is unique due to the presence of both biphenyl and thiophene groups, which provide a combination of stability and electronic properties that are advantageous for use in organic electronic devices .
Properties
IUPAC Name |
4-(4-thiophen-2-ylphenyl)-N,N-bis[4-(4-thiophen-2-ylphenyl)phenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H33NS3/c1-4-46(50-31-1)40-13-7-34(8-14-40)37-19-25-43(26-20-37)49(44-27-21-38(22-28-44)35-9-15-41(16-10-35)47-5-2-32-51-47)45-29-23-39(24-30-45)36-11-17-42(18-12-36)48-6-3-33-52-48/h1-33H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STWJEWBEHUGXTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CS6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=CS9 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H33NS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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